molecular formula C14H24N2O6 B1206178 (3,3'-Bimorpholine)-2,2'-dione, 5,5'-bis(hydroxymethyl)-3,3',5,5'-tetramethyl- CAS No. 99634-12-5

(3,3'-Bimorpholine)-2,2'-dione, 5,5'-bis(hydroxymethyl)-3,3',5,5'-tetramethyl-

Cat. No. B1206178
CAS RN: 99634-12-5
M. Wt: 316.35 g/mol
InChI Key: JYSKYMRUHJCDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04632922

Procedure details

A test similar to that described for the same reaction in methanol solvent (vide supra) was run. Oxomorpholinyl dimer DHM3 (1.38 mg, 4.37×10-3 mmol) was dissolved in 0.5 ml of oxygen-free methanol and quickly transferred without delay into one compartment of the cell. The solvent was promptly removed under vacuum. Daunorubicin hydrochloride (11.9 mg) was dissolved in 100 ml of an aqueous solution of Tris (24.2 mg) and Tris hydrochloride (31.6 mg) and 2.6 ml of this solution (4.18×10-4 mmol of 6) was introduced into the other compartment of the cell. The sample was freeze-thaw degassed over three cycles as described above, sealed, and placed in a thermostatted cell holder at 10.0±0.1° C. for about 20 min prior to mixing. Full spectra between 320 and 800 nm were recorded every 10 sec for the first 125 sec, and then every 20 sec. From the absorbance change at 620 nm over the first 85 sec (50% reaction of daunorubicin), a non-linear least-squares treatment gave a first order rate constant for bond homolysis of DHM3 (k1) equal to 6×10-4 sec-1 and a first order rate constant for destruction of 7 (k2) equal to 2×10-2 sec-1. Treatment of the data obtained in the 164-225 sec interval gave k2 =2.8×10-2 sec-1.
Quantity
11.9 mg
Type
reactant
Reaction Step One
Name
Quantity
24.2 mg
Type
reactant
Reaction Step One
Quantity
31.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H]1O[C@@H]([O:8][C@@H:9]2[C:14]3=[C:15](O)C4C(=O)C5C(=CC=CC=5OC)C(=O)C=4[C:18]([OH:19])=[C:13]3[CH2:12][C@@](O)(C(C)=O)C2)C[C@H](N)[C@@H]1O.Cl.[CH2:40]([OH:47])[C:41]([NH2:46])([CH2:44][OH:45])[CH2:42]O.[CH2:48]([OH:55])[C:49]([NH2:54])([CH2:52]O)[CH2:50][OH:51].Cl>CO.O=O>[CH3:52][C:49]1([CH2:48][OH:55])[NH:54][C:14]([C:13]2([CH3:12])[NH:46][C:41]([CH2:40][OH:47])([CH3:42])[CH2:44][O:45][C:18]2=[O:19])([CH3:15])[C:9](=[O:8])[O:51][CH2:50]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
11.9 mg
Type
reactant
Smiles
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)C)O)N)O.Cl
Name
Quantity
24.2 mg
Type
reactant
Smiles
C(C(CO)(CO)N)O
Name
Quantity
31.6 mg
Type
reactant
Smiles
C(C(CO)(CO)N)O.Cl
Name
solution
Quantity
2.6 mL
Type
reactant
Smiles
Name
aqueous solution
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was promptly removed under vacuum
ADDITION
Type
ADDITION
Details
was introduced into the other compartment of the cell
CUSTOM
Type
CUSTOM
Details
The sample was freeze-thaw degassed over three cycles
CUSTOM
Type
CUSTOM
Details
sealed
ADDITION
Type
ADDITION
Details
to mixing
WAIT
Type
WAIT
Details
were recorded every 10 sec for the first 125 sec
Duration
125 s
CUSTOM
Type
CUSTOM
Details
every 20 sec
Duration
20 s
CUSTOM
Type
CUSTOM
Details
From the absorbance change at 620 nm over the first 85 sec (50% reaction of daunorubicin)
Duration
85 s

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1(COC(=O)C(N1)(C)C2(C(=O)OCC(N2)(C)CO)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.